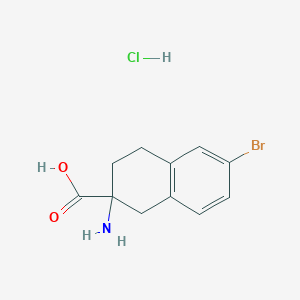
2-Amino-6-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-6-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C11H12BrNO2·HCl It is a derivative of tetrahydronaphthalene, featuring both amino and carboxylic acid functional groups, along with a bromine substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid hydrochloride typically involves the bromination of tetrahydronaphthalene derivatives followed by amination and carboxylation reactions. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are carried out under controlled temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis processes, including the use of large-scale reactors and purification techniques such as recrystallization or chromatography to obtain the desired purity. The hydrochloride salt form is typically prepared by reacting the free base with hydrochloric acid.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-6-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine substituent can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce hydrogenated compounds. Substitution reactions can result in various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Amino-6-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Amino-6-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The bromine substituent may also play a role in modulating its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid hydrochloride: Lacks the bromine substituent, which may result in different chemical and biological properties.
6-Bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid hydrochloride:
Uniqueness
The presence of both the amino and bromine substituents in 2-Amino-6-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid hydrochloride makes it unique compared to its analogs. This combination of functional groups provides a distinct set of chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
2-amino-6-bromo-3,4-dihydro-1H-naphthalene-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2.ClH/c12-9-2-1-8-6-11(13,10(14)15)4-3-7(8)5-9;/h1-2,5H,3-4,6,13H2,(H,14,15);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRFXJDFWAMKKLB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2=C1C=C(C=C2)Br)(C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 4-iodo-1-methyl-7-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B1374351.png)
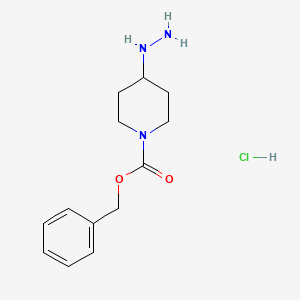
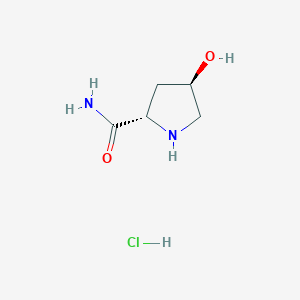
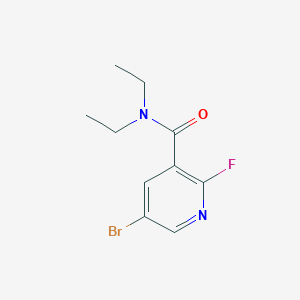
![2-[4-(Fluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1374357.png)
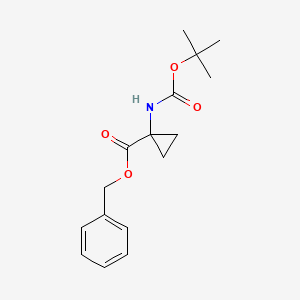
![2-methyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide](/img/structure/B1374362.png)

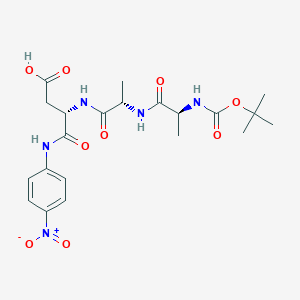

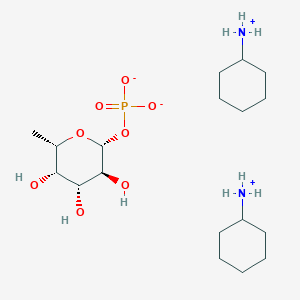
![7-Bromo-2-isopropyl-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B1374368.png)

